molecular formula C10H10BrN B6253664 4-bromo-3,5-dimethyl-1H-indole CAS No. 1360900-72-6

4-bromo-3,5-dimethyl-1H-indole

Cat. No.: B6253664
CAS No.: 1360900-72-6
M. Wt: 224.1
InChI Key:
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Description

4-Bromo-3,5-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-dimethyl-1H-indole typically involves the bromination of 3,5-dimethylindole. One common method is the electrophilic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and chemical research .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethyl-1H-indole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3,5-dimethyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethyl-1H-indole involves its interaction with various molecular targets and pathways. The bromine and methyl groups enhance its binding affinity to specific receptors and enzymes, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents provides a distinct set of properties that differentiate it from other indole derivatives .

Properties

CAS No.

1360900-72-6

Molecular Formula

C10H10BrN

Molecular Weight

224.1

Purity

0

Origin of Product

United States

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